molecular formula C22H16Cl2N2O4S2 B2643079 N1,N5-bis(3-chlorophenyl)naphthalene-1,5-disulfonamide CAS No. 71863-23-5

N1,N5-bis(3-chlorophenyl)naphthalene-1,5-disulfonamide

Cat. No. B2643079
CAS RN: 71863-23-5
M. Wt: 507.4
InChI Key: WXINIJLSBGLRFY-UHFFFAOYSA-N
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Description

N1,N5-bis(3-chlorophenyl)naphthalene-1,5-disulfonamide, commonly known as BCN, is a chemical compound that has gained significant importance in scientific research due to its unique properties. BCN is a sulfonamide derivative that has been extensively studied for its potential applications in various fields.

Scientific Research Applications

Synthesis Strategies

1,5-Naphthyridines can be synthesized using various strategies. Researchers have explored methods such as electrophilic or nucleophilic reactions , oxidations , reductions , cross-coupling reactions , and modification of side chains . These synthetic approaches enable the preparation of diverse derivatives with potential applications .

Reactivity

The reactivity of 1,5-naphthyridines involves their interactions with electrophilic or nucleophilic reagents. Additionally, these compounds can form metal complexes . Understanding their reactivity is crucial for designing novel derivatives with specific properties .

Conclusion

properties

IUPAC Name

1-N,5-N-bis(3-chlorophenyl)naphthalene-1,5-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O4S2/c23-15-5-1-7-17(13-15)25-31(27,28)21-11-3-10-20-19(21)9-4-12-22(20)32(29,30)26-18-8-2-6-16(24)14-18/h1-14,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXINIJLSBGLRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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